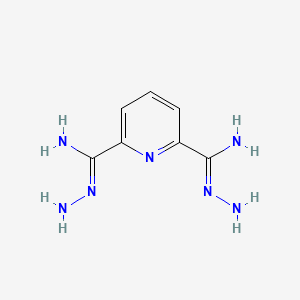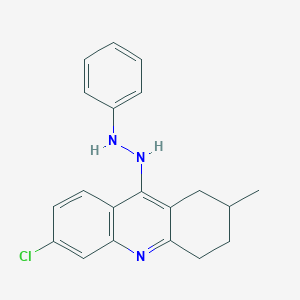
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine is a synthetic organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 6-chloroacridine and 2-methylacridine.
Hydrazine Derivatization:
Cyclization: The final step may involve cyclization to form the tetrahydroacridine ring system.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced acridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while substitution could result in various substituted acridines.
科学的研究の応用
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe or in the study of DNA intercalation.
Medicine: Investigation of its pharmacological properties, such as anticancer, antimicrobial, or antiviral activities.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine would depend on its specific application. For example:
Biological Activity: If it acts as an anticancer agent, it might intercalate into DNA, disrupting replication and transcription processes.
Chemical Reactivity: The presence of the chloro and phenylhydrazinyl groups may influence its reactivity towards nucleophiles and electrophiles.
類似化合物との比較
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Phenylacridine: Similar structure but without the chloro and methyl groups.
6-Chloroacridine: Lacks the phenylhydrazinyl and tetrahydro modifications.
Uniqueness
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine is unique due to the combination of its chloro, methyl, and phenylhydrazinyl substituents, which may confer distinct chemical and biological properties compared to other acridine derivatives.
特性
CAS番号 |
124843-79-4 |
|---|---|
分子式 |
C20H20ClN3 |
分子量 |
337.8 g/mol |
IUPAC名 |
1-(6-chloro-2-methyl-1,2,3,4-tetrahydroacridin-9-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C20H20ClN3/c1-13-7-10-18-17(11-13)20(24-23-15-5-3-2-4-6-15)16-9-8-14(21)12-19(16)22-18/h2-6,8-9,12-13,23H,7,10-11H2,1H3,(H,22,24) |
InChIキー |
UPFIYGVRQANAGK-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NNC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


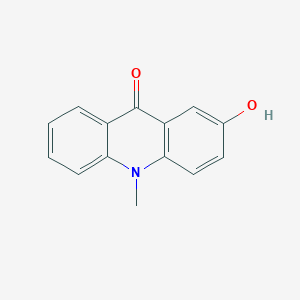

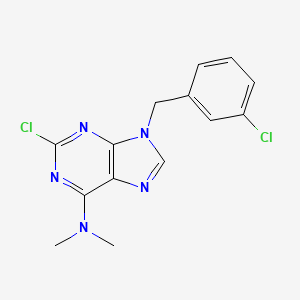
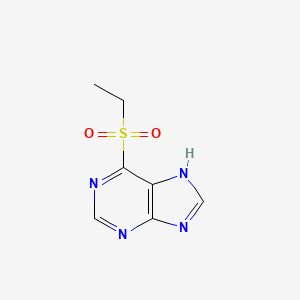
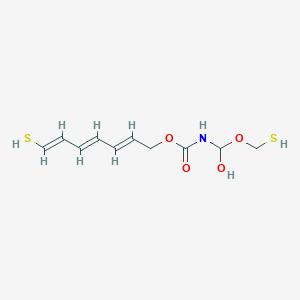
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)

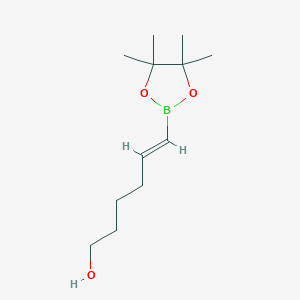

![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
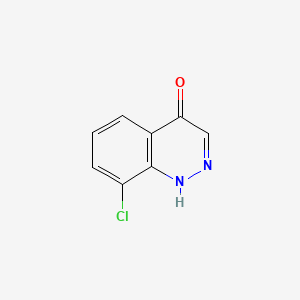
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
